molecular formula C25H19N5OS2 B1683889 Inauhzin CAS No. 309271-94-1

Inauhzin

Cat. No. B1683889
CAS RN: 309271-94-1
M. Wt: 469.6 g/mol
InChI Key: VHUOXERIKQWIJE-UHFFFAOYSA-N
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Description

Inauhzin (INZ) is a small-molecule inhibitor of SIRT1 . It has been identified as a novel p53 activator, selectively and efficiently suppressing tumor growth without displaying genotoxicity and with little toxicity to normal cells .


Synthesis Analysis

In order to reveal the structural features essential for anti-cancer activity of this small molecule, a panel of INZ analogs has been synthesized and evaluated for their ability to induce cellular p53 and to inhibit cell growth in cell-based assays .


Molecular Structure Analysis

The molecular structure of Inauhzin is crucial for its anti-cancer activity. The study of its analogs has led to the discovery of INZ analog 37 that displays much better potency than INZ in both p53 activation and cell growth inhibition in several human cancer cell lines .


Chemical Reactions Analysis

Inauhzin has been found to inhibit cellular IMPDH2 activity, and reduce the levels of cellular GTP and GTP-binding nucleostemin that is essential for rRNA processing .


Physical And Chemical Properties Analysis

Inauhzin is a white to light brown powder . It has an empirical formula of C25H19N5OS2 and a molecular weight of 469.58 .

Scientific Research Applications

Mechanism of Action

Target of Action

Inauhzin (INZ) is a dual inhibitor of SirT1 and IMPDH2 , and acts as an activator of p53 . SirT1 is a protein deacetylase that is often found in high levels in cancer cells . IMPDH2 is a rate-limiting enzyme in de novo guanine nucleotide biosynthesis, crucial for maintaining cellular guanine deoxy- and ribonucleotide pools needed for DNA and RNA synthesis .

Mode of Action

Inauhzin interacts with its targets in a unique way. It inhibits the activity of SirT1 and IMPDH2, leading to the activation of p53 . This suggests that Inauhzin’s interaction with SirT1 and IMPDH2 leads to changes in the cellular environment that favor the activation of p53 .

Biochemical Pathways

Inauhzin affects several biochemical pathways. It triggers the ‘ribosomal stress (RS)-p53 pathway’, which is activated by any stressor or genetic alteration that disrupts ribosomal biogenesis . This pathway is mediated by several ribosomal proteins (RPs), such as RPL11 and RPL5, which inhibit MDM2 and activate p53 . Inauhzin also reduces the levels of cellular GTP and GTP-binding nucleostemin, which is essential for rRNA processing .

Pharmacokinetics

It has been shown that inauhzin can be safely administered via intraperitoneal injection at doses of 30-60 mg/kg, which effectively induces apoptosis and suppresses tumor growth .

Result of Action

Inauhzin’s action results in the activation of p53, leading to the induction of cellular p53 and inhibition of cell growth . It selectively and efficiently suppresses tumor growth without displaying genotoxicity and with little toxicity to normal cells . Inauhzin also stabilizes p53 and inhibits its ubiquitylation .

Safety and Hazards

Inauhzin is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The study of Inauhzin and its analogs is a promising approach for the development of anti-cancer therapy. The newly synthesized INZ analog 37 has been identified as a better small molecule for further development of anti-cancer therapy .

properties

IUPAC Name

1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUOXERIKQWIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inauhzin

CAS RN

309271-94-1
Record name 309271-94-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-bromo-1-(10H-phenothiazin-10-yl)butan-1-one (3.675 g, 25 mmol) and 5H-[1,2,4]triazino[5,6-b]indole-3-thiol (2.125 g, 25 mmol) were dissolved in 50 ml anhydrous DMF and cooled to 0° C. 11.1 ml Et3N (250 mmol) was dropped to the above mixture. After stirring for 1.5h, TLC indicated that the reaction was completed and stopped. 300 ml ethyl acetate was added to the reaction mixture. The organic phase was washed by saturated NH4Cl for five times. It was dried by anhydrous Na2SO4 and filtered. The organic phase was concentrated to about 15 ml and the pale solid was formed. The amorphous solid was collected and washed by a few ethyl acetate. 1H NMR (500 MHz, DMSO-d6) δ; 12.63 (br, 1H), 8.34 (d, J=7.5?, 1H), 7.89-7.96 (m, 1H), 7.56-7.73 (m, 4H), 7.37-7.47 (m, 5H), 7.29-7.22 (m, 1H), 5.27 (t, J=7.0, 1H), 1.86 (br, 1H), 1.74 (br, 1H), 0.85 (br, 3H). 13C NMR (125 MHz, DMSO-d6) δ 170.0, 146.8, 141.7, 140.9, 138.5, 138.3, 131.4, 128.6, 128.2, 128.0, 127.7, 127.4, 123.0, 122.0, 118.0, 113.2, 31.1, 25.9, 11.8. HRMS was calculated for C25H19N5OS2 469.1031 and found 469.1047.
Name
2-bromo-1-(10H-phenothiazin-10-yl)butan-1-one
Quantity
3.675 g
Type
reactant
Reaction Step One
Quantity
2.125 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
11.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1.5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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